molecular formula C8H16O3 B13958706 2-(Isopropyloxy)-1-methylethyl acetate CAS No. 54839-25-7

2-(Isopropyloxy)-1-methylethyl acetate

Cat. No.: B13958706
CAS No.: 54839-25-7
M. Wt: 160.21 g/mol
InChI Key: JQTIDYJFCNWJFO-UHFFFAOYSA-N
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Description

2-(Isopropyloxy)-1-methylethyl acetate is an organic compound that belongs to the ester family. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industries. This particular compound is characterized by its unique molecular structure, which includes an isopropyloxy group attached to a methylethyl acetate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropyloxy)-1-methylethyl acetate typically involves the esterification of isopropyl alcohol with acetic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and proceeds under reflux conditions. The reaction can be represented as follows:

CH3COOH+(CH3)2CHOH(CH3)2CHOOCCH3+H2O\text{CH}_3\text{COOH} + (\text{CH}_3)_2\text{CHOH} \rightarrow (\text{CH}_3)_2\text{CHOOCCH}_3 + \text{H}_2\text{O} CH3​COOH+(CH3​)2​CHOH→(CH3​)2​CHOOCCH3​+H2​O

The resultant ester and water are then separated by distillation, given their difference in boiling points .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out using reactive distillation. This method combines the reaction and separation processes in a single unit, enhancing efficiency and yield. Ionic liquids have also been explored as green catalysts for this esterification reaction due to their environmental friendliness and superior catalytic activity .

Chemical Reactions Analysis

Types of Reactions

2-(Isopropyloxy)-1-methylethyl acetate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield isopropyl alcohol and acetic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.

    Oxidation: The compound can be oxidized to form corresponding acids or ketones under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Hydrolysis: Isopropyl alcohol and acetic acid.

    Transesterification: Various esters depending on the alcohol used.

    Oxidation: Acids or ketones.

Scientific Research Applications

2-(Isopropyloxy)-1-methylethyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Isopropyloxy)-1-methylethyl acetate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release isopropyl alcohol and acetic acid, which can then participate in further biochemical pathways. The compound’s solubility properties also make it an effective solvent, facilitating the dissolution and transport of other molecules .

Comparison with Similar Compounds

Similar Compounds

    Isopropyl acetate: Similar in structure but lacks the methylethyl group.

    Ethyl acetate: Another common ester with similar solvent properties but different molecular structure.

    Methyl acetate: A simpler ester with a lower molecular weight.

Uniqueness

2-(Isopropyloxy)-1-methylethyl acetate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its combination of isopropyloxy and methylethyl groups makes it particularly useful in applications requiring specific solubility and reactivity characteristics .

Properties

CAS No.

54839-25-7

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

1-propan-2-yloxypropan-2-yl acetate

InChI

InChI=1S/C8H16O3/c1-6(2)10-5-7(3)11-8(4)9/h6-7H,5H2,1-4H3

InChI Key

JQTIDYJFCNWJFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC(C)OC(=O)C

Origin of Product

United States

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